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molecular formula C8H9FO3S B8508545 (3-Fluoro-5-(methylsulfonyl)phenyl)methanol

(3-Fluoro-5-(methylsulfonyl)phenyl)methanol

Cat. No. B8508545
M. Wt: 204.22 g/mol
InChI Key: BHUIATZHNRLVMS-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

Methanesulphinic acid sodium salt (748 mg, 7.33 mmol) was added to (3-bromo-5-fluorophenyl)methanol (501 mg, 2.44 mmol) and copper(I) iodide (0.248 mL, 7.33 mmol) in DMSO (12 mL) under nitrogen. The resulting mixture was stirred at 90° C. for 3 days. The reaction mixture was diluted with EtOAc (300 mL), then filtered. The filtrate was washed sequentially with water (200 mL) and saturated brine (2×200 mL). The organic layer was dried over Na2SO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 70 to 100% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford [3-fluoro-5-(methylsulfonyl)phenyl]methanol (240 mg, 48.1%) as a white solid.
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
501 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.248 mL
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[CH3:2][S:3]([O-:5])=[O:4].Br[C:7]1[CH:8]=[C:9]([CH2:14][OH:15])[CH:10]=[C:11]([F:13])[CH:12]=1>CS(C)=O.CCOC(C)=O.[Cu]I>[F:13][C:11]1[CH:10]=[C:9]([CH2:14][OH:15])[CH:8]=[C:7]([S:3]([CH3:2])(=[O:5])=[O:4])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
748 mg
Type
reactant
Smiles
[Na+].CS(=O)[O-]
Name
Quantity
501 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)CO
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C
Name
copper(I) iodide
Quantity
0.248 mL
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed sequentially with water (200 mL) and saturated brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 70 to 100% EtOAc in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C=C(C=C(C1)S(=O)(=O)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 48.1%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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